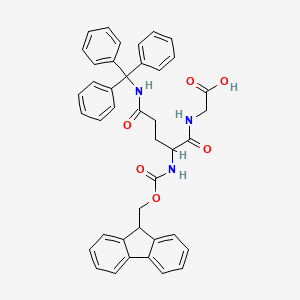
Fmoc-Gln(Trt)-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gln(Trt)-Gly-OH: is a compound used in peptide synthesis. It is a derivative of glutamine and glycine, where the glutamine is protected by a trityl group and the glycine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis to protect the amino acids from unwanted side reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Trt)-Gly-OH typically involves the protection of the amino acids glutamine and glycine. The trityl group is used to protect the side chain of glutamine, while the Fmoc group is used to protect the amino group of glycine. The synthesis can be carried out using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide) .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes automated peptide synthesizers that use solid-phase synthesis methods. The amino acids are sequentially added to a resin, and the protecting groups are removed at each step to allow for the next amino acid to be added. The final product is then cleaved from the resin and purified using techniques such as HPLC (high-performance liquid chromatography) .
化学反応の分析
Types of Reactions: Fmoc-Gln(Trt)-Gly-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in DMF, while the trityl group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids using peptide coupling reagents like HBTU and DIPEA.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA for trityl removal.
Coupling: HBTU and DIPEA in DMF.
Major Products Formed:
Deprotected Amino Acids: Removal of the Fmoc and trityl groups yields free amino acids ready for further coupling.
Peptide Chains: Sequential coupling of amino acids forms peptide chains.
科学的研究の応用
Chemistry: Fmoc-Gln(Trt)-Gly-OH is widely used in the synthesis of peptides for research purposes. It allows for the precise assembly of peptide sequences by protecting the amino acids during the synthesis process .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine: Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and assays .
作用機序
Mechanism: The primary function of Fmoc-Gln(Trt)-Gly-OH is to protect the amino acids during peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions, while the trityl group protects the side chain of glutamine .
Molecular Targets and Pathways: The compound itself does not have a direct biological target or pathway. Instead, it facilitates the synthesis of peptides that can interact with various biological targets and pathways .
類似化合物との比較
Fmoc-Gln(Trt)-OH: Similar to Fmoc-Gln(Trt)-Gly-OH but without the glycine residue.
Fmoc-Gly-OH: Contains only the glycine residue protected by the Fmoc group.
Fmoc-Asn(Trt)-OH: Similar structure but with asparagine instead of glutamine.
Uniqueness: this compound is unique in that it combines the protective groups for both glutamine and glycine, making it particularly useful for synthesizing peptides that contain these amino acids .
特性
分子式 |
C41H37N3O6 |
|---|---|
分子量 |
667.7 g/mol |
IUPAC名 |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C41H37N3O6/c45-37(44-41(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-36(39(48)42-26-38(46)47)43-40(49)50-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,35-36H,24-27H2,(H,42,48)(H,43,49)(H,44,45)(H,46,47) |
InChIキー |
YWWRQZLQHKCHIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


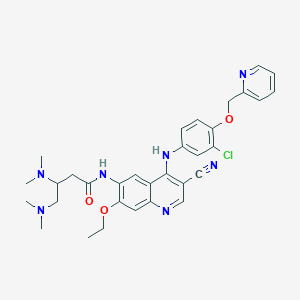
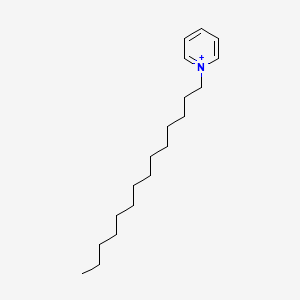
![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
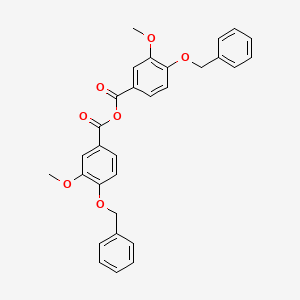
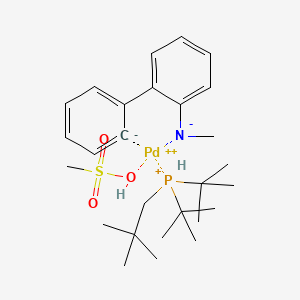

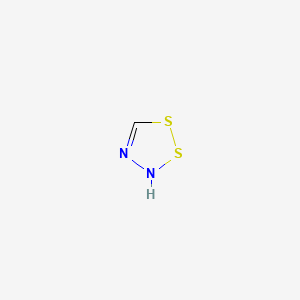
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)
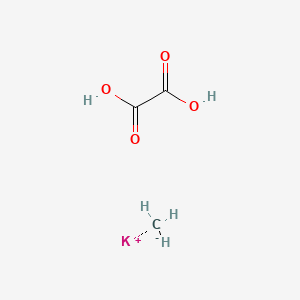

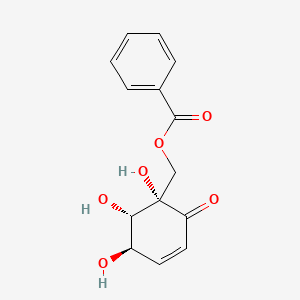
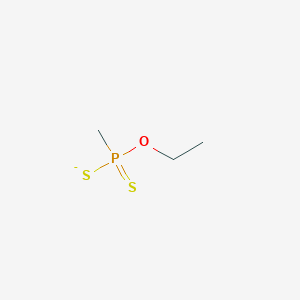
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

